molecular formula C₆H₈N₂S B047704 4-Methyl-2-(methylthio)pyrimidine CAS No. 14001-63-9

4-Methyl-2-(methylthio)pyrimidine

Cat. No. B047704
M. Wt: 140.21 g/mol
InChI Key: UCERVHYBSTYCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06602872B1

Procedure details

2-Mercapto-4-methylpyrimidine hydrochloride (100 g, 617 mmol), dimethylformamide dimethylacetal (100 mL, 754 mmol), diisopropylethylamine (161 mL, 926 mmol) and toluene (200 mL) were combined under argon. The resulting solution was heated to reflux for 4 h. The solvent was removed in vacuo and water and sodium bisulfate were added. The resulting mixture was extracted with ether (3×100 mL). The combined organic extracts were washed with brine and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to afford an oil. Vacuum distillation gave Compound 2 as a liquid: 70.5 g, (504 mmol, 82%)
Name
2-Mercapto-4-methylpyrimidine hydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
161 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[SH:2][C:3]1[N:8]=[C:7]([CH3:9])[CH:6]=[CH:5][N:4]=1.[CH3:10]OC(OC)N(C)C.C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1>[CH3:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([S:2][CH3:10])[N:8]=1 |f:0.1|

Inputs

Step One
Name
2-Mercapto-4-methylpyrimidine hydrochloride
Quantity
100 g
Type
reactant
Smiles
Cl.SC1=NC=CC(=N1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Three
Name
Quantity
161 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and water and sodium bisulfate
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oil
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.